molecular formula C9H6FNO2S B2378218 Quinoline-4-sulfonyl fluoride CAS No. 2091474-07-4

Quinoline-4-sulfonyl fluoride

Cat. No.: B2378218
CAS No.: 2091474-07-4
M. Wt: 211.21
InChI Key: GVVHDCOFBIOZJP-UHFFFAOYSA-N
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Description

Quinoline-4-sulfonyl fluoride is a chemical compound belonging to the quinoline family, which is characterized by a benzene ring fused to a pyridine ring. This compound is notable for its sulfonyl fluoride functional group attached at the fourth position of the quinoline ring. Quinoline derivatives have been extensively studied due to their wide range of applications in medicinal chemistry, synthetic organic chemistry, and industrial processes .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of quinoline-4-sulfonyl fluoride typically involves the introduction of the sulfonyl fluoride group to a pre-formed quinoline ring. One common method is the reaction of quinoline-4-sulfonyl chloride with a fluoride source, such as potassium fluoride, in the presence of a suitable solvent like dimethyl sulfoxide (DMSO). This reaction is often carried out under mild conditions to ensure high yield and purity .

Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using continuous flow reactors to optimize reaction conditions and improve efficiency. The use of microwave irradiation has also been explored to enhance reaction rates and yields .

Chemical Reactions Analysis

Types of Reactions: Quinoline-4-sulfonyl fluoride undergoes various chemical reactions, including:

Common Reagents and Conditions:

    Nucleophilic Substitution: Reagents like sodium azide, potassium thiolate, and primary amines are commonly used.

    Oxidation: Oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.

    Cross-Coupling: Palladium catalysts, boronic acids, and appropriate bases.

Major Products:

    Nucleophilic Substitution: Formation of sulfonamides, sulfonate esters, and sulfonate thioesters.

    Oxidation: Quinoline N-oxides.

    Reduction: Tetrahydroquinolines.

    Cross-Coupling: Biaryl quinoline derivatives.

Mechanism of Action

The mechanism of action of quinoline-4-sulfonyl fluoride involves its interaction with specific molecular targets:

Properties

IUPAC Name

quinoline-4-sulfonyl fluoride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H6FNO2S/c10-14(12,13)9-5-6-11-8-4-2-1-3-7(8)9/h1-6H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GVVHDCOFBIOZJP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(=CC=N2)S(=O)(=O)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H6FNO2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

211.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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